molecular formula C14H13FN4O3 B5565479 8-(4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5565479
M. Wt: 304.28 g/mol
InChI Key: PWVWOSNJQCSDQE-UHFFFAOYSA-N
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Description

8-(4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives. This compound is characterized by the presence of a fluorophenoxy group attached to the xanthine core structure. Xanthine derivatives are known for their diverse biological activities, including their use as bronchodilators, stimulants, and anti-inflammatory agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 1,3,7-trimethylxanthine (caffeine) with 4-fluorophenol in the presence of a suitable base and solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-(4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.

    Biology: The compound is investigated for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Research explores its potential as a therapeutic agent for conditions such as asthma, inflammation, and neurodegenerative diseases.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenoxy)-1,3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterase enzymes. By binding to these targets, the compound can modulate various signaling pathways, leading to its observed biological effects. For example, inhibition of phosphodiesterase can result in increased levels of cyclic AMP (cAMP), which has various downstream effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Theophylline: Another xanthine derivative used as a bronchodilator.

    Caffeine: A well-known stimulant with a similar core structure.

    Aminophylline: A compound used in the treatment of respiratory diseases.

Uniqueness

8-(4-fluorophenoxy)-1,3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the fluorophenoxy group, which can enhance its biological activity and selectivity compared to other xanthine derivatives. This structural modification may also influence its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-(4-fluorophenoxy)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O3/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-9-6-4-8(15)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVWOSNJQCSDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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